3-chloro-N-sulfamoylpropanimidamide hydrochloride

Description

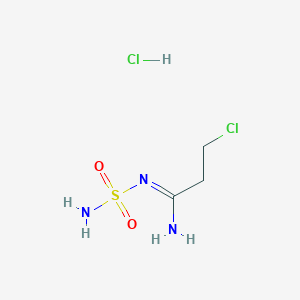

3-Chloro-N-sulfamoylpropanimidamide hydrochloride (CAS: 106649-95-0) is a hydrochloride salt with the molecular formula C₃H₉Cl₂N₃O₂S and a molecular weight of 222.09 g/mol . It is a key intermediate in the synthesis of famotidine, a histamine H₂-receptor antagonist used to treat gastrointestinal ulcers . Structurally, it features a sulfamoyl group (-SO₂NH₂) and an amidine moiety (-C(=NH)-NH₂), which contribute to its reactivity and pharmaceutical utility.

Its synthesis and purity are critical for downstream pharmaceutical applications .

Properties

IUPAC Name |

3-chloro-N'-sulfamoylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN3O2S.ClH/c4-2-1-3(5)7-10(6,8)9;/h1-2H2,(H2,5,7)(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLQMIVEODCGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=NS(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)/C(=N/S(=O)(=O)N)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020212 | |

| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106649-95-0 | |

| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106649-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Aminosulfonyl)-3-chloropropanimidamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKB3K6Q3AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxonium Hydrochloride-Mediated Synthesis

The primary method for synthesizing 3-chloro-N-sulfamoylpropanimidamide hydrochloride involves reacting 3-chloropropionitrile with an oxonium hydrochloride salt (e.g., trimethyloxonium hydrochloride) and sulfamide. This reaction proceeds via a two-step mechanism:

-

Formation of Imidoyl Halide Intermediate :

3-Chloropropionitrile reacts with trimethyloxonium hydrochloride in a closed system, generating an imidoyl chloride intermediate. The oxonium salt acts as a Lewis acid, facilitating nitrile activation. The reaction is conducted under anhydrous conditions to prevent hydrolysis, with temperatures maintained between 40°C and 60°C and pressures of 0.5–4.0 kg/cm². -

Sulfamoylation :

The imidoyl chloride intermediate reacts with sulfamide in 1,4-dioxane, yielding the target compound. Sulfamide serves as both a nucleophile and a reactant, with a molar ratio of 1:1 to 1:1.5 relative to the nitrile. The reaction mixture is stirred for 5–20 hours, after which excess hydrogen chloride is removed via distillation.

Table 1: Key Reaction Parameters for Oxonium Hydrochloride Method

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher temps accelerate kinetics but risk side reactions |

| Pressure | 0.5–4.0 kg/cm² | Elevated pressure ensures reagent solubility |

| Sulfamide/Nitrile Ratio | 1:1 – 1:1.5 | Excess sulfamide improves conversion |

| Solvent | 1,4-Dioxane | Polar aprotic solvent enhances reactivity |

| Reaction Time | 5–20 hours | Longer durations compensate for lower temps |

Alternative Nitrile-Based Approaches

A secondary method involves direct sulfamoylation of 3-chloropropionitrile using sulfamoyl chloride under basic conditions. However, this route is less favored due to competing hydrolysis and lower yields (<70%) compared to the oxonium-mediated process (>85%).

Industrial-Scale Production

Process Intensification Strategies

Industrial production scales the oxonium hydrochloride method while addressing challenges such as heat management and byproduct formation:

-

Continuous Flow Reactors : Replace batch systems to enhance mixing and temperature control.

-

Inert Gas Purging : Prevents moisture ingress, critical for avoiding hydrolysis of the imidoyl chloride intermediate.

-

Distillation Towers : Separate excess HCl and unreacted sulfamide efficiently, achieving >98% purity.

Table 2: Industrial vs. Laboratory-Scale Comparison

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–5 L | 500–5000 L |

| Yield | 85–90% | 88–92% |

| Purity | 95–98% | 98–99.5% |

| Cycle Time | 20–24 hours | 12–18 hours |

Reaction Optimization and Critical Parameters

Moisture Control

Trace water hydrolyzes the imidoyl chloride intermediate to 3-chloropropionamide, reducing yields. Industrial processes use molecular sieves or trimethylchlorosilane to scavenge moisture, maintaining H₂O levels below 50 ppm.

Solvent Selection

1,4-Dioxane is preferred for its ability to dissolve both polar and non-polar reactants. Alternatives like acetonitrile reduce reaction rates by 30–40% due to poorer sulfamide solubility.

Catalytic Additives

Triethylamine (0.5–1.0 eq) accelerates sulfamoylation by neutralizing HCl, shifting equilibrium toward product formation. However, excess base promotes sulfamide decomposition, necessitating precise stoichiometry.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

Table 3: Acceptable Impurity Limits

| Impurity | Maximum Allowable Level | Analytical Method |

|---|---|---|

| 3-Chloropropionamide | 0.2% | HPLC |

| Sulfamide | 0.1% | UV-Vis Spectrophotometry |

| Residual Solvent | <500 ppm | GC-FID |

Comparative Analysis of Methodologies

Oxonium vs. Sulfamoyl Chloride Routes

| Criterion | Oxonium Method | Sulfamoyl Chloride Method |

|---|---|---|

| Yield | 85–92% | 65–70% |

| Purity | 98–99.5% | 90–95% |

| Scalability | Excellent | Moderate |

| Cost | High (oxonium reagents) | Low (sulfamoyl chloride) |

Chemical Reactions Analysis

Types of Reactions

N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropropanimidamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted propanimidamide derivatives

Scientific Research Applications

Synthesis of Famotidine

The primary application of 3-chloro-N-sulfamoylpropanimidamide hydrochloride is as an intermediate in the synthesis of famotidine. The reaction pathway involves the condensation of this compound with thiocarbamoyl thiourea, leading to famotidine formation. The synthesis process can be summarized as follows:

- Starting Materials : this compound and thiocarbamoyl thiourea.

- Reaction Conditions : Typically performed in an aqueous alcoholic medium at room temperature.

- Yield : The process yields famotidine with high purity and efficiency.

Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Famotidine | Contains a guanidine moiety | Directly inhibits gastric acid secretion |

| Ranitidine | Similar H2 receptor antagonist | Different structural modifications |

| N-Sulfamoyl-3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile | Contains thiazole ring | Potentially different pharmacological effects |

This table illustrates the diversity within the chemical class related to 3-chloro-N-sulfamoylpropanimidamide, emphasizing its specific role as a precursor rather than an active pharmaceutical agent.

While 3-chloro-N-sulfamoylpropanimidamide itself does not exhibit significant biological activity, its derivative famotidine acts as a competitive antagonist of histamine H2 receptors in gastric parietal cells. This mechanism effectively reduces gastric acid secretion, making famotidine a critical medication for managing conditions like peptic ulcers and gastroesophageal reflux disease .

Potential Research Directions

Given its structural characteristics and role in synthesizing famotidine, there is potential for further research into derivatives of 3-chloro-N-sulfamoylpropanimidamide that may exhibit novel therapeutic properties. Investigating similar sulfamoyl derivatives could lead to the development of new antihistamines or other therapeutic agents targeting gastric acid secretion.

Mechanism of Action

The mechanism of action of N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrochloride Derivatives

Structural and Functional Differences

This compound :

- Contains a sulfamoyl group (-SO₂NH₂) and amidine (-C(=NH)-NH₂), enabling nucleophilic reactions and hydrogen bonding. These features are critical for its role in synthesizing famotidine, where precise molecular interactions are required .

- The chloro substituent enhances electrophilicity, facilitating substitution reactions .

3-Chloro-N,N-Dimethylpropane-1-Amine Hydrochloride :

- Features a dimethylamine group (-N(CH₃)₂) and a terminal chloro group.

- Simpler structure compared to the target compound, making it suitable for less complex syntheses, such as alkylation reactions .

Used primarily as a buffering agent or catalyst in organic synthesis .

Biological Activity

3-Chloro-N-sulfamoylpropanimidamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chloro substitution and propanimidamide structure. The molecular formula is , with a molecular weight of 195.64 g/mol. Its structure influences its interaction with biological targets, particularly in the context of drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClN₃O₂S |

| Molecular Weight | 195.64 g/mol |

| CAS Number | 106649-95-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its role as a competitive antagonist of histamine H2 receptors. This mechanism is crucial for its application in treating conditions such as gastric ulcers and gastroesophageal reflux disease (GERD). By inhibiting gastric acid secretion, the compound helps alleviate symptoms associated with excess stomach acid.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These properties are believed to stem from the sulfonamide group, which can interfere with bacterial folic acid synthesis, an essential process for bacterial growth and replication.

Anticancer Potential

Research has also explored the potential anticancer effects of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Case Studies

- Gastrointestinal Disorders : A clinical trial involving famotidine (a related compound) showed significant efficacy in reducing gastric acid secretion, leading to improved healing rates in patients with peptic ulcers. The study reported a decrease in ulcer recurrence rates when patients were treated with H2 receptor antagonists like famotidine .

- Antimicrobial Activity : In a laboratory setting, derivatives of sulfonamide compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of nucleic acid synthesis, highlighting the potential for this compound in antimicrobial therapy .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as sulfamoyl chlorides and propanimidamide derivatives.

- Reaction Conditions : Reactions are often conducted under controlled temperatures and pH levels to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-sulfamoylpropanimidamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfamoylation of 3-chloropropionimidamide followed by hydrochlorination. To optimize purity, use HPLC (≥98% purity threshold) for real-time monitoring . Intermediate purification via recrystallization in ethanol/water mixtures is advised to remove unreacted sulfamoyl chloride residues. Reaction conditions (e.g., temperature at 0–5°C for sulfamoylation) should be tightly controlled to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group verification (e.g., sulfamoyl protons at δ 3.2–3.5 ppm) and LC-MS for molecular weight confirmation (expected [M+H]+ at ~212.07 g/mol). FT-IR can validate the presence of sulfonamide N–H stretches (~3350 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) . Purity should be confirmed via HPLC with a C18 column and 0.1% TFA in acetonitrile/water mobile phase .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products. Use TLC or HPLC to monitor for 3-chloropropionamide (a common hydrolytic byproduct) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfamoyl group in nucleophilic substitutions?

- Methodological Answer : The sulfamoyl group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. Computational studies (DFT/B3LYP) can model transition states to predict regioselectivity. Experimentally, track reaction kinetics using ³⁵S-labeled sulfamoyl derivatives to identify intermediates .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from solvation effects or tautomerism. For example, the imidamide moiety may exhibit keto-enol tautomerism, shifting NMR peaks. Use deuterated DMSO to stabilize tautomers and compare with computational predictions (e.g., Gaussian09). Cross-validate with high-resolution MS/MS fragmentation patterns .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., carbonic anhydrase) and monitor activity via stopped-flow kinetics. Use molecular docking (AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How do researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies may stem from cell-specific metabolic activation or efflux pump expression. Perform comparative studies with isogenic cell lines (e.g., ABCB1-transfected vs. parental). Use siRNA knockdown of sulfotransferases to assess metabolic contributions. Validate via LC-MS/MS intracellular concentration measurements .

Data Contradiction Analysis

Q. What statistical approaches resolve longitudinal inconsistencies in pharmacological studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in dose-response data. For time-dependent effects (e.g., delayed toxicity), use Cox proportional hazards regression. Mediation analysis (bootstrapping with 5,000 resamples) can isolate confounding variables (e.g., metabolic clearance rates) .

Q. How are conflicting results in catalytic activity rationalized across reaction conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach varying pH, temperature, and solvent polarity. Use response surface methodology (RSM) to identify nonlinear interactions. Conflicting results often arise from hidden variables (e.g., trace metal impurities); ICP-MS can detect catalytic metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.